molecular formula C15H17ClN2O2 B7637322 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile

Cat. No. B7637322
M. Wt: 292.76 g/mol
InChI Key: WQRQTPZNVJORPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed by AstraZeneca and is currently used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile selectively targets and irreversibly inhibits the mutant EGFR kinase, which is responsible for the growth and survival of cancer cells. This inhibition leads to the inhibition of downstream signaling pathways, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile has been shown to have a favorable safety profile with minimal side effects. It has been shown to reduce tumor size and improve progression-free survival in patients with EGFR T790M mutation. 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile has also been shown to have a lower risk of central nervous system metastases compared to other EGFR TKIs.

Advantages and Limitations for Lab Experiments

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile has several advantages for lab experiments, including its selectivity for mutant EGFR kinase, its irreversible inhibition, and its favorable safety profile. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the research and development of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile. These include the development of combination therapies with other drugs, the investigation of its efficacy in other types of cancer, and the development of more cost-effective synthesis methods. Additionally, further studies are needed to understand the mechanisms of resistance to 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile involves the reaction of 4-chloro-3-nitrobenzonitrile with azepan-1-amine followed by reduction of the nitro group to an amine. The amine is then reacted with 2-bromoethyl-2-oxoacetate to form the final product.

Scientific Research Applications

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile has been extensively studied for its efficacy in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is resistant to first- and second-generation EGFR TKIs. 4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile has also been studied in combination with other drugs such as selumetinib and durvalumab for the treatment of NSCLC.

properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-13-9-12(10-17)5-6-14(13)20-11-15(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRQTPZNVJORPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=C(C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.